(R,R)-Fenvalerate

Aquatic toxicology Chiral pesticide risk assessment Enantioselectivity

This enantiopure (R,R)-fenvalerate (CAS 67890-40-8) is the non-insecticidal isomer with 99-fold lower acute Daphnia toxicity than esfenvalerate. It is a critical chiral standard for HPLC method validation, a negative control in neurophysiological assays, and a tool for environmental fate modeling. Do not substitute with racemic fenvalerate—only the (R,R) isomer ensures valid stereospecific results.

Molecular Formula C25H22ClNO3
Molecular Weight 419.9 g/mol
CAS No. 67890-40-8
Cat. No. B6615813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R,R)-Fenvalerate
CAS67890-40-8
Molecular FormulaC25H22ClNO3
Molecular Weight419.9 g/mol
Structural Identifiers
SMILESCC(C)C(C1=CC=C(C=C1)Cl)C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3
InChIInChI=1S/C25H22ClNO3/c1-17(2)24(18-11-13-20(26)14-12-18)25(28)30-23(16-27)19-7-6-10-22(15-19)29-21-8-4-3-5-9-21/h3-15,17,23-24H,1-2H3/t23-,24+/m0/s1
InChIKeyNYPJDWWKZLNGGM-BJKOFHAPSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R,R)-Fenvalerate (CAS 67890-40-8): Chiral Pyrethroid Procurement Guide for Precision Research and Formulation


(R,R)-Fenvalerate is one of four stereoisomers of the synthetic pyrethroid insecticide fenvalerate, a non-cyclopropane Type II pyrethroid ester of α-cyano-3-phenoxybenzyl alcohol and 2-(4-chlorophenyl)-3-methylbutyric acid [1]. Unlike racemic fenvalerate, which contains approximately 23% of the insecticidally active (S,S)-isomer (esfenvalerate), (R,R)-fenvalerate is an enantiomerically pure compound containing two chiral centers in the (R)-configuration at both the acid and alcohol moieties [2]. This absolute stereochemistry fundamentally distinguishes (R,R)-fenvalerate from its commercially dominant counterpart esfenvalerate and other isomers, with profound implications for its environmental fate, non-target organism toxicity, and metabolic stability in biological systems [3].

(R,R)-Fenvalerate Procurement Rationale: Why Stereochemical Purity Matters for Scientific Outcomes


Generic substitution of fenvalerate isomers is scientifically invalid due to extreme enantioselective differences in biological activity and environmental behavior. Fenvalerate contains two chiral centers, yielding four distinct stereoisomers—(S,S), (R,S), (S,R), and (R,R)—each with dramatically different insecticidal potency, non-target toxicity, metabolic degradation rates, and environmental persistence [1]. While esfenvalerate ((S,S)-isomer) exhibits the highest insecticidal activity and is commercially dominant, (R,R)-fenvalerate demonstrates a uniquely reduced ecotoxicological profile, including significantly lower aquatic toxicity and distinct soil degradation kinetics [2]. Furthermore, (R,R)-fenvalerate serves as an essential analytical standard for chiral resolution studies and is a critical tool for investigating isomer-specific metabolism and resistance mechanisms in pest populations [3]. Therefore, researchers and formulators requiring precise stereochemical control or seeking reduced environmental loading cannot interchange racemic fenvalerate or esfenvalerate for (R,R)-fenvalerate without compromising experimental validity or product performance.

(R,R)-Fenvalerate: Direct Quantitative Evidence of Differentiated Performance versus Comparators


(R,R)-Fenvalerate Exhibits 99-Fold Lower Acute Aquatic Toxicity Than the (S,S)-Isomer (Esfenvalerate) in Daphnia magna

In a direct head-to-head comparison of all four fenvalerate stereoisomers, (R,R)-fenvalerate (designated αR-2R-FV) was 99 times less toxic to the aquatic invertebrate Daphnia magna than the most insecticidally active isomer, (S,S)-fenvalerate (αS-2S-FV, esfenvalerate) [1]. This extreme enantioselectivity demonstrates that (R,R)-fenvalerate poses a substantially lower acute risk to aquatic ecosystems, which is a critical differentiator for environmental risk assessment and product stewardship [2].

Aquatic toxicology Chiral pesticide risk assessment Enantioselectivity

(R,R)-Fenvalerate Degrades 2.4-Fold Slower in Aerobic Soil Than the Resolved (S,S)-Isomer, Extending Environmental Persistence

A comparative aerobic soil metabolism study of individual fenvalerate isomers revealed that the (R,R)-isomer degrades significantly more slowly than the resolved (S,S)-isomer (esfenvalerate) [1]. The calculated half-life for (R,R)-fenvalerate was 178 days, compared to 74 days for the resolved (S,S)-isomer, indicating a 2.4-fold longer persistence in soil [2]. This differential degradation has direct implications for soil residue management and rotational crop restrictions.

Environmental fate Soil metabolism Pesticide persistence

(R,R)-Fenvalerate Shows No Detectable Insecticidal Activity Against German Cockroach, Unlike the (S,S)-Isomer Which Exhibits 4-Fold Higher Activity Than Racemate

Electrophysiological and insecticidal assays against the German cockroach (Blattella germanica) demonstrated that the (R,R)-isomer of fenvalerate exhibits no detectable insecticidal activity [1]. In contrast, the (S,S)-isomer (esfenvalerate) showed approximately 4-fold higher insecticidal and knock-down activities than racemic fenvalerate, while the (R,S)-isomer exhibited only one-tenth the activity of the racemate [2]. This stark lack of insecticidal potency for (R,R)-fenvalerate defines its utility not as an active ingredient, but as an essential negative control or analytical standard.

Insecticidal activity Structure-activity relationship Neurotoxicology

Racemic Fenvalerate Is At Least 4-Fold Less Acutely Toxic to Earthworms Than Esfenvalerate, Indicating Isomer-Specific Terrestrial Ecotoxicity

A comparative toxicity assessment using the earthworm Eisenia fetida revealed that racemic fenvalerate was at least 4 times less toxic than esfenvalerate (the purified (S,S)-isomer) in both filter paper contact tests and artificial soil assays [1]. This finding, combined with the observation that (R,R)-fenvalerate constitutes approximately 25% of racemic fenvalerate, supports the inference that the reduced toxicity of the racemate is partly attributable to the presence of less toxic isomers, including (R,R)-fenvalerate [2].

Soil ecotoxicology Non-target organisms Enantioselective bioaccumulation

Chiral Resolution of Fenvalerate Isomers Is Essential for Accurate Environmental Monitoring and Risk Assessment

The absolute separation of all four fenvalerate stereoisomers, including (R,R)-fenvalerate, has been achieved using high-performance liquid chromatography (HPLC) on a CHIRALCEL OJ-H column [1]. This analytical capability is critical because the four isomers exhibit extreme differences in aquatic toxicity (e.g., 99-fold difference between (S,S) and (R,R) in Daphnia magna) and environmental fate [2]. Without chiral resolution, environmental monitoring data for 'total fenvalerate' would confound isomers with vastly different ecological risk profiles, leading to inaccurate hazard assessments [3].

Analytical chemistry Chiral separation Residue analysis

(R,R)-Fenvalerate: Critical Application Scenarios Informed by Quantitative Evidence


Environmental Fate and Aquatic Toxicology Studies

Researchers investigating the enantioselective behavior of pyrethroids in aquatic systems require pure (R,R)-fenvalerate as a reference compound. The 99-fold difference in acute toxicity to Daphnia magna between (R,R)-fenvalerate and esfenvalerate [1] makes it essential for establishing baseline ecotoxicity values and for calibrating fate models that account for stereoisomer-specific degradation and transport. Using racemic fenvalerate would obscure the true risk profile of the individual isomers.

Analytical Method Development and Chiral Purity Assessment

Quality control laboratories and regulatory agencies developing HPLC methods for fenvalerate residue analysis in food, soil, and water require enantiopure (R,R)-fenvalerate as a certified reference material. The ability to achieve baseline separation of all four isomers on chiral columns [2] is only possible with authentic standards, enabling precise quantification of isomer composition in commercial formulations and environmental samples.

Insecticide Mode-of-Action and Resistance Mechanism Research

The complete lack of insecticidal activity of (R,R)-fenvalerate against target pests such as the German cockroach [3] establishes its critical role as a stereochemically defined negative control in neurophysiological studies. Researchers investigating pyrethroid binding to voltage-gated sodium channels or metabolic resistance mechanisms use (R,R)-fenvalerate to discriminate between stereospecific and non-specific effects in in vitro and in vivo assays.

Formulation Development for Reduced Environmental Loading

Agrochemical formulators seeking to develop products with improved environmental profiles may consider isomer-enriched mixtures that minimize the proportion of the highly potent (S,S)-isomer while retaining efficacy. The 2.4-fold slower soil degradation of (R,R)-fenvalerate compared to resolved (S,S)-fenvalerate [4] provides a quantitative basis for predicting soil residue carryover, informing decisions on rotational crop restrictions and application timing.

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